molecular formula C21H19NO3 B2826494 N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide CAS No. 1396751-18-0

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide

Cat. No.: B2826494
CAS No.: 1396751-18-0
M. Wt: 333.387
InChI Key: XCCVQOKQRCQWQL-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a chroman ring system linked to a naphthamide moiety, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 1-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the chroman ring can be oxidized to form a ketone or aldehyde.

    Reduction: The naphthamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a chromanone derivative, while reduction of the naphthamide moiety would produce a naphthylamine derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to inhibit certain biological processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific proteins or pathways involved in diseases.

    Industry: Its unique chemical properties make it a candidate for use in materials science and the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxychroman-4-yl)methyl)-sulfonamide: This compound shares a similar chroman structure but has a sulfonamide group instead of a naphthamide moiety.

    N-((4-hydroxychroman-4-yl)methyl)cinnamamide: This compound features a cinnamamide group, offering different chemical and biological properties.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-1-naphthamide stands out due to its unique combination of a chroman ring and a naphthamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-20(17-9-5-7-15-6-1-2-8-16(15)17)22-14-21(24)12-13-25-19-11-4-3-10-18(19)21/h1-11,24H,12-14H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCVQOKQRCQWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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